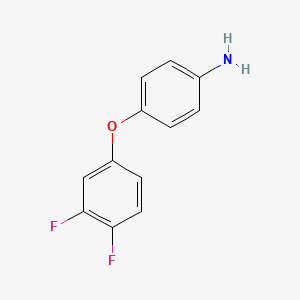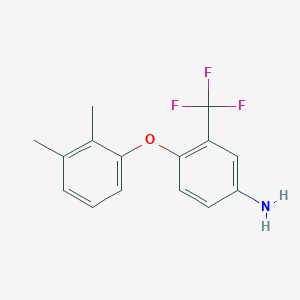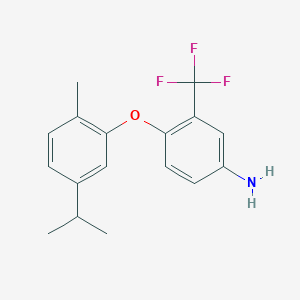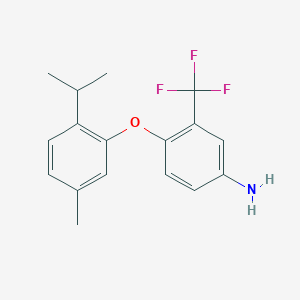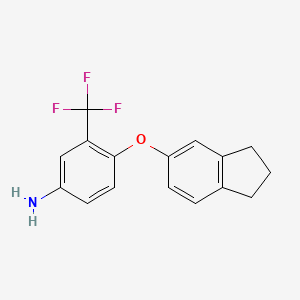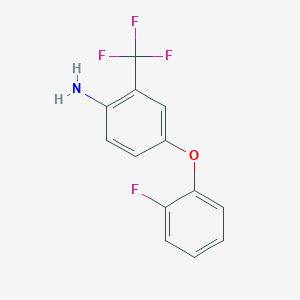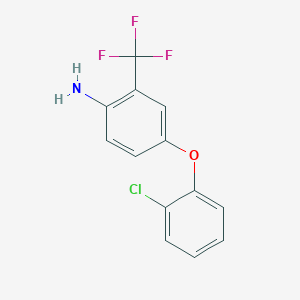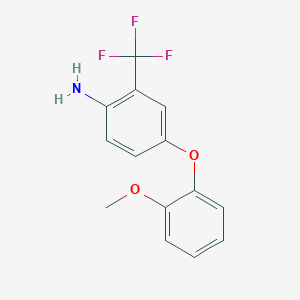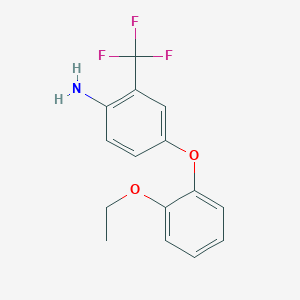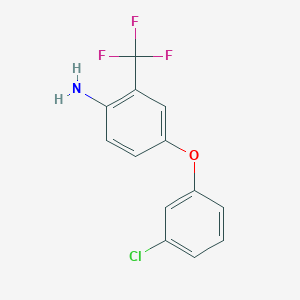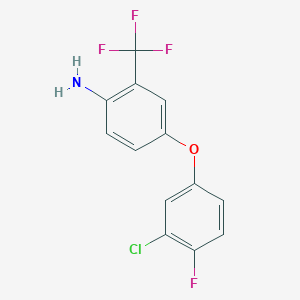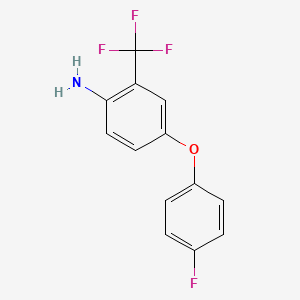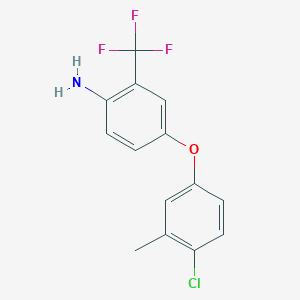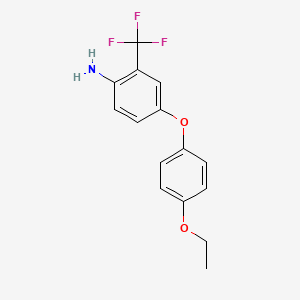
4-(2-乙氧基苯氧基)-3-甲基苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-(2-Ethoxyphenoxy)-3-methylaniline" is a chemical of interest in various research studies, particularly in the context of its synthesis, molecular structure, and chemical properties. While the provided data does not directly discuss this exact compound, it includes information on closely related compounds that share structural similarities, such as the presence of ethoxy groups, methylaniline moieties, and their derivatives. These studies offer insights into the synthesis methods, molecular geometries, spectroscopic characteristics, and theoretical computations that can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds often involves the formation of Schiff bases, which are typically generated through the condensation of an amine with an aldehyde or ketone. For instance, the synthesis of (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline was achieved and characterized using techniques such as single-crystal X-ray diffraction and various spectroscopic methods . These methods could potentially be adapted for the synthesis of "4-(2-Ethoxyphenoxy)-3-methylaniline" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray crystallography, which provides detailed information on intra- and inter-molecular interactions. For example, the molecular geometries of certain ethoxy-containing compounds were determined, revealing information about bond lengths, angles, and conformational preferences . These findings are crucial for understanding the three-dimensional arrangement of atoms in "4-(2-Ethoxyphenoxy)-3-methylaniline" and predicting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through various chemical reactions, including the modification of guanine nucleosides and nucleotides by arylamine carcinogens . Such studies provide a foundation for understanding how "4-(2-Ethoxyphenoxy)-3-methylaniline" might interact with biological molecules and the potential implications of these interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized using spectroscopic techniques like FT-IR, FT-Raman, UV-Vis, and computational methods . These studies have identified characteristic infrared bands, electronic bands, and have performed geometry optimizations. Theoretical calculations, including density functional theory (DFT), have been used to predict properties such as non-linear optical behavior, molecular electrostatic potential, and thermodynamic properties. These analyses are essential for predicting how "4-(2-Ethoxyphenoxy)-3-methylaniline" might behave under different conditions and in various applications.
科学研究应用
光谱和结构分析
- Demircioğlu 等人 (2019) 的一项研究重点关注了一种类似的化合物,并使用光谱方法和 X 射线衍射对其进行了表征。他们探索了它的分子静电势和非线性光学性质,深入了解了它在材料科学中的潜在应用 (Demircioğlu 等人,2019)。
与生物分子的相互作用
- Lindqvist 等人 (1991) 研究了 4-乙氧基苯胺(一种相关化合物)的化学性质及其与 N-乙酰半胱氨酸的相互作用,揭示了其在生化过程中的潜在影响 (Lindqvist 等人,1991)。
代谢研究
- Gorrod 和 Patterson (1980) 报告了 N-乙基-N-甲基苯胺(一种结构相关的化合物)的代谢环羟基化,表明了类似 4-(2-乙氧基苯氧基)-3-甲基苯胺的化合物的潜在代谢途径 (Gorrod 和 Patterson,1980)。
抗菌应用
- Zhi 等人 (2005) 对结构相似的 3-取代-6-(3-乙基-4-甲基苯基氨基)尿嘧啶的研究显示出对革兰氏阳性菌的有效抗菌活性,表明可能的抗菌应用 (Zhi 等人,2005)。
晶体结构和计算研究
- Yıldırım 等人 (2016) 合成了一个类似的化合物并对其进行了表征,提供了其分子几何结构和相互作用的详细信息。这项研究有助于了解此类化合物的结构和电子性质 (Yıldırım 等人,2016)。
光电化学和光谱学
- Kilmartin 和 Wright (1999) 研究了取代聚苯胺(包括聚(邻乙氧基苯胺))的光电化学和光谱性质,突出了它们在材料科学和电子学中的潜力 (Kilmartin 和 Wright,1999)。
安全和危害
属性
IUPAC Name |
4-(2-ethoxyphenoxy)-3-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-17-14-6-4-5-7-15(14)18-13-9-8-12(16)10-11(13)2/h4-10H,3,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSRBKVSSFTCIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(C=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxyphenoxy)-3-methylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

